Cannabichromevarin
Overview
Description
Cannabichromevarin, also known as cannabivarichromene, is one of over 100 variants of cannabinoid chemical compounds that act on cannabinoid receptors. It is a phytocannabinoid found naturally in cannabis and is a propyl cannabinoid. This compound is known for its potential therapeutic properties, including anticonvulsant effects and potential use in treating brain cancer and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cannabichromevarin typically involves the extraction of cannabinoids from cannabis plants. The process includes several steps:
Extraction: Cannabinoids are extracted from the cannabis plant using solvents such as ethanol or supercritical carbon dioxide.
Isolation: this compound is isolated from the extract using chromatographic techniques.
Purification: The isolated compound is further purified to remove any impurities.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced technologies such as supercritical fluid extraction and high-performance liquid chromatography ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Cannabichromevarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxidized derivatives, while reduction can yield reduced forms of this compound.
Scientific Research Applications
Cannabichromevarin has several scientific research applications, including:
Chemistry: It is used in the study of cannabinoid chemistry and the development of new synthetic routes for cannabinoids.
Biology: this compound is studied for its effects on biological systems, including its interaction with cannabinoid receptors.
Industry: this compound is used in the development of cannabinoid-based products, including pharmaceuticals and nutraceuticals
Mechanism of Action
Cannabichromevarin exerts its effects by interacting with cannabinoid receptors in the body. It acts as an agonist or antagonist at these receptors, modulating various signaling pathways. The activation of cannabinoid receptors leads to changes in intracellular signaling, including the inhibition of adenylyl cyclase and the modulation of ion channels. These effects contribute to the compound’s therapeutic properties .
Comparison with Similar Compounds
- Cannabichromenic Acid
- Cannabigerol
- Cannabidiol
- Tetrahydrocannabinol
Cannabichromevarin’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-7-15-12-17(20)16-9-11-19(4,21-18(16)13-15)10-6-8-14(2)3/h8-9,11-13,20H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXZFUQLLRMVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961664 | |
Record name | (+/-)-Cannabichromevarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57130-04-8, 41408-19-9 | |
Record name | Cannabichromevarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57130-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabivarichromene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041408199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabichromevarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057130048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Cannabichromevarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNABICHROMEVARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9WSZ6RI4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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